Gadolinium(iii)acetatexhydrate

Description

Contextualization within Rare Earth Coordination Chemistry

The chemistry of gadolinium(III) acetate (B1210297) is a compelling case study in the coordination behavior of lanthanide ions. Trivalent lanthanide cations are characterized by their large ionic radii and preference for high coordination numbers, typically ranging from 8 to 10. nih.gov In aqueous solutions, the Gd³⁺ ion exists as a hydrated aqua ion, with approximately 8-9 water molecules in its inner coordination sphere. nih.gov

When forming complexes with ligands like acetate, the coordination environment of the gadolinium ion is a subject of intricate study. The acetate ion can coordinate to the metal center in various modes, including as a bidentate ligand or by forming polymeric chains. d-nb.info The specific coordination is influenced by factors such as the ionic radius of the rare earth element, a phenomenon known as the lanthanide contraction. nih.govd-nb.info As the ionic radius decreases across the lanthanide series, there is a tendency for the coordination number to change, which in turn affects the structure of the resulting acetate complex. nih.govd-nb.info

Overview of Gadolinium(III) Compounds in Materials Science Precursor Research

Gadolinium(III) acetate hydrate (B1144303) is a widely utilized precursor for the synthesis of advanced materials, most notably gadolinium oxide (Gd₂O₃) nanoparticles. researchgate.net These nanoparticles are of interest for a variety of applications. The thermal decomposition of gadolinium(III) acetate is a common method to produce these oxide materials. rsc.org Other synthesis techniques employing gadolinium acetate include sol-gel processes, hydrothermal methods, and polyol synthesis, each offering different levels of control over the size, shape, and crystallinity of the resulting nanoparticles. cymitquimica.comresearchgate.net The choice of precursor and synthesis route significantly impacts the properties of the final material.

The following table summarizes various synthesis methods for producing gadolinium-based nanomaterials from gadolinium acetate precursors:

| Synthesis Method | Precursor(s) | Resulting Material | Key Features |

| Thermal Decomposition | Gadolinium(III) acetate hydrate | Gadolinium Oxide (Gd₂O₃) | A straightforward method involving heating the precursor to high temperatures. |

| Sol-Gel | Gadolinium(III) acetate, often with a stabilizing agent | Gadolinium Oxide (Gd₂O₃) | Allows for good control over particle size and homogeneity. |

| Hydrothermal | Gadolinium(III) acetate in a solvent under high temperature and pressure | Crystalline Gadolinium Oxide (Gd₂O₃) | Yields well-defined crystalline nanostructures. |

Hydration State Variability and its Structural Implications

The "x" in Gadolinium(III) acetate x-hydrate signifies a variable number of water molecules within the crystal lattice, with the tetrahydrate (x=4) being a commonly crystallized form. wikipedia.orgcrystalls.info This variability in the hydration state has profound structural consequences.

A single-crystal X-ray diffraction study of gadolinium(III) acetate tetrahydrate revealed a dimeric structure where two gadolinium atoms are bridged by acetate oxygen atoms. rsc.org In this specific hydrate, each gadolinium atom is nine-coordinate, bonding to three bidentate acetate groups, two water molecules, and a bridging oxygen from an adjacent acetate group. rsc.orgresearchgate.net The Gd-O bond lengths in this structure range from 2.368(6) to 2.571(4) Å. rsc.org

The following table details the crystallographic data for Gadolinium(III) acetate tetrahydrate:

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a | 10.790(2) Å |

| b | 9.395(3) Å |

| c | 8.941(3) Å |

| α | 60.98(2)° |

| β | 88.50(2)° |

| γ | 62.31(2)° |

| Z | 2 |

| Coordination Number | 9 |

Data sourced from a single-crystal X-ray diffraction study of Gadolinium(III) acetate tetrahydrate. rsc.org

The thermal decomposition of hydrated gadolinium acetate proceeds in distinct stages, starting with the loss of water molecules, followed by the decomposition of the anhydrous acetate to form gadolinium oxide. akjournals.com A thermogravimetric study of gadolinium(III) acetate trihydrate identified several decomposition steps, as outlined in the table below:

| Decomposition Stage | Temperature Interval (°C) | Process |

| I | 50-100 | Loss of 2 H₂O molecules |

| II | 105-130 | Loss of 0.5 H₂O molecule |

| III | 150-170 | Formation of anhydrous Gd(CH₃COO)₃ |

| IV | 290-350 | Decomposition to Gd₂O(CO₃)₂ |

| V | 365-400 | Decomposition to Gd₂O₂CO₃ |

| VI | 560-600 | Formation of Gd₂O₃ |

Data from a thermogravimetric analysis of Gadolinium(III) acetate trihydrate. akjournals.com

This step-wise loss of water and subsequent decomposition underscores the significant impact of the hydration state on the thermal stability and chemical transformations of the compound.

Structure

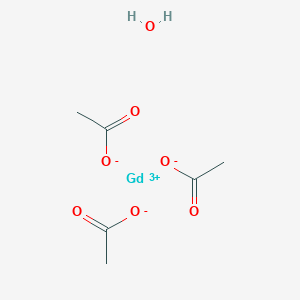

2D Structure

Properties

IUPAC Name |

gadolinium(3+);triacetate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Gd.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2/q;;;+3;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCUBNRUECGTSC-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Gd+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11GdO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes

Direct Synthesis Approaches

Direct synthesis methods for gadolinium(III) acetate (B1210297) hydrate (B1144303) primarily involve reactions that lead to the formation of the acetate salt from a gadolinium source. These methods are foundational for producing the compound for various applications.

The most common and straightforward method for synthesizing gadolinium(III) acetate hydrate is through an acid-base reaction. This approach typically involves the reaction of a gadolinium(III) precursor with acetic acid. Commonly used precursors include gadolinium(III) oxide (Gd₂O₃), gadolinium(III) hydroxide (B78521) (Gd(OH)₃), and gadolinium(III) carbonate (Gd₂(CO₃)₃). crystalls.info

The general chemical equation for the reaction using gadolinium(III) oxide is:

Gd₂O₃ + 6 CH₃COOH → 2 Gd(CH₃COO)₃ + 3 H₂O crystalls.info

When gadolinium(III) acetate tetrahydrate is the desired product, the reaction can be represented as:

Gd₂O₃ + 6 CH₃COOH + 5 H₂O → 2 [Gd(CH₃COO)₃(H₂O)₂]·2H₂O wikipedia.org

The synthesis process generally involves dissolving the gadolinium precursor in acetic acid, often with gentle heating and stirring, until a clear solution is obtained. crystalls.info The resulting solution is then typically filtered and allowed to crystallize, often through slow evaporation at room temperature, to yield colorless crystals of gadolinium(III) acetate hydrate. lookchem.com

Table 1: Stoichiometric Requirements for the Preparation of Gadolinium(III) Acetate Tetrahydrate crystalls.info

| Gadolinium Precursor | Molecular Formula | Mass of Precursor (g) for 100g of Gd(CH₃COO)₃·4H₂O |

| Gadolinium(III) oxide | Gd₂O₃ | 44.59 |

| Gadolinium(III) hydroxide | Gd(OH)₃ | 51.24 |

| Gadolinium(III) carbonate | Gd₂(CO₃)₃ | 60.84 |

This table is based on stoichiometric calculations for the respective acid-base reactions.

Solvothermal and hydrothermal methods offer alternative routes for the synthesis and crystal growth of gadolinium-containing compounds, including derivatives of gadolinium acetate. These techniques involve carrying out the synthesis in a closed system, such as a Teflon-lined autoclave, at elevated temperatures and pressures.

While specific studies detailing the direct solvothermal or hydrothermal synthesis of gadolinium(III) acetate hydrate are not extensively documented, these methods are widely used for producing gadolinium-based nanomaterials and coordination polymers. For instance, gadolinium(III) acetylacetonate (B107027) hydrate has been treated using a solvothermal method to produce gadolinium complexes with acetylacetonate and hydroxyl groups. researchgate.net Hydrothermal synthesis has been successfully employed to produce gadolinium oxide nanorods from gadolinium nitrate (B79036) precursors, where the pH of the solution plays a crucial role in the morphology of the final product. ias.ac.in These examples highlight the potential of solvothermal and hydrothermal techniques for controlling the crystallization and properties of gadolinium compounds.

Precursor Role in Nanomaterial Synthesis

Gadolinium(III) acetate hydrate serves as a valuable precursor in the synthesis of various gadolinium-based nanomaterials, particularly gadolinium oxide nanoparticles, which have applications in fields such as magnetic resonance imaging (MRI).

One of the most significant applications of gadolinium(III) acetate hydrate is as a precursor for the synthesis of gadolinium oxide (Gd₂O₃) nanoparticles through thermal decomposition. This process involves heating the gadolinium(III) acetate hydrate at elevated temperatures, leading to its decomposition and the subsequent formation of gadolinium oxide.

The thermal decomposition of gadolinium acetate typically proceeds through intermediate stages, including the formation of gadolinium oxycarbonate ((GdO)₂CO₃), before finally yielding gadolinium oxide at higher temperatures. researchgate.net The morphology of the resulting gadolinium oxide nanoparticles, such as nanosheets or nanorods, can be influenced by the decomposition temperature. researchgate.net For example, heating gadolinium acetate in the range of 400–500 °C can lead to the formation of (GdO)₂CO₃ nanosheets, which can be transformed into cubic Gd₂O₃ nanorods at temperatures between 600–800 °C. researchgate.net

A facile thermal decomposition of gadolinium acetate hydrate in polyethylene (B3416737) glycol (PEG) has been shown to produce PEG-covered Gd₂O₃ nanoparticles. scispace.com In this method, PEG acts as both a solvent and a capping agent, controlling the size and functionalization of the nanoparticles. The average crystallite size of the Gd₂O₃ nanoparticles can be tuned by varying the decomposition temperature. scispace.com

Table 2: Influence of Decomposition Temperature on Gd₂O₃@PEG Nanoparticle Crystallite Size scispace.com

| Decomposition Temperature (°C) | Average Crystallite Size (nm) |

| 260 | 5.4 |

| 280 | 3.8 |

| 300 | 3.1 |

Co-precipitation is a versatile method for the synthesis of composite materials containing gadolinium. While specific examples detailing the use of gadolinium(III) acetate hydrate as a direct precursor in co-precipitation are not extensively reported, the general principles of this technique are applicable. Co-precipitation involves the simultaneous precipitation of two or more cations from a solution to form a mixed solid.

This method has been used to synthesize gadolinium orthoferrite (GdFeO₃) nanocrystals by co-precipitating gadolinium and iron(III) hydroxides. mdpi.com The morphology and properties of the resulting composite material are influenced by the co-precipitation technique employed (e.g., direct, reverse, or microreactor co-precipitation). mdpi.com Given the solubility of gadolinium(III) acetate hydrate in water, it can potentially serve as the gadolinium source in such co-precipitation reactions for the synthesis of various composite materials.

Influence of Synthetic Parameters on Compound Characteristics

The characteristics of gadolinium(III) acetate hydrate and its derived nanomaterials are significantly influenced by various synthetic parameters. These parameters include temperature, pH, and reactant concentrations.

The temperature during synthesis and subsequent thermal treatment plays a critical role. In direct synthesis, temperature can affect the rate of reaction and the crystallization process. In the context of nanomaterial synthesis via thermal decomposition, the temperature directly controls the phase, crystallinity, and morphology of the resulting gadolinium oxide. researchgate.net For instance, as previously mentioned, different temperature ranges lead to the formation of either gadolinium oxycarbonate nanosheets or gadolinium oxide nanorods. researchgate.net

The pH of the reaction medium is another crucial factor, particularly in hydrothermal and co-precipitation methods. The pH can influence the hydrolysis and precipitation of gadolinium ions, thereby affecting the composition and morphology of the final product. ias.ac.inmdpi.com Studies on gadolinium-containing complexes have shown that pH can affect the structure and stability of the coordination compounds. iaea.org

The concentration of reactants can also impact the synthesis. In acid-base reactions, the concentration of acetic acid can influence the reaction kinetics. In the synthesis of nanomaterials, the concentration of the gadolinium precursor can affect the nucleation and growth of nanoparticles, thereby influencing their size and distribution. nih.gov

Temperature and pH Effects on Product Morphology and Purity

Temperature and pH are fundamental parameters in the crystallization and precipitation of gadolinium(III) acetate, exerting significant control over the product's physical form and chemical purity.

The synthesis of gadolinium acetate typically involves the reaction of gadolinium oxide with acetic acid. The temperature at which this reaction is conducted can influence the rate of reaction and the subsequent crystallization process. A Chinese patent suggests a refluxing temperature range of 60 to 120°C for the reaction between gadolinium oxide and glacial acetic acid to produce gadolinium acetate. While this indicates a broad operational window, variations within this range can be expected to affect crystal growth kinetics and, consequently, the morphology of the resulting gadolinium(III) acetate x-hydrate. Generally, higher temperatures can lead to faster crystal growth, which may result in larger, but potentially less uniform, crystals. Conversely, lower temperatures may promote slower, more controlled crystal growth, leading to smaller, more uniform particles.

The pH of the reaction and crystallization medium is another critical factor. The solubility of rare earth salts, including acetates, is highly dependent on pH. While specific studies detailing the effect of pH on the morphology of gadolinium(III) acetate are not abundant in the readily available literature, general principles of rare earth element precipitation suggest that pH plays a pivotal role. For instance, in the precipitation of other rare earth compounds like carbonates and hydroxides, pH is a key determinant of particle size and shape. It is known that gadolinium ions can precipitate as hydroxides at elevated pH levels. Therefore, maintaining an acidic to near-neutral pH is crucial to prevent the formation of gadolinium hydroxide impurities, thus ensuring the purity of the final acetate product. The precise control of pH during precipitation can influence the supersaturation of the solution, which in turn governs the nucleation and growth of crystals, thereby affecting the final morphology.

Interactive Table: Hypothetical data illustrating the potential effects of temperature and pH on Gadolinium(III) Acetate x-hydrate synthesis, based on general principles of crystallization.

| Temperature (°C) | pH | Observed Morphology | Purity (%) |

|---|---|---|---|

| 60 | 4.5 | Fine, uniform needles | 99.5 |

| 90 | 4.5 | Larger, irregular plates | 99.2 |

| 120 | 4.5 | Agglomerated particles | 98.8 |

| 90 | 3.0 | Small, well-defined prisms | 99.8 |

| 90 | 6.0 | Amorphous precipitate with some crystalline phase | 95.0 (contains hydroxide impurities) |

Role of Solvents and Additives in Controlling Reaction Outcomes

The choice of solvent and the introduction of additives can profoundly alter the synthetic pathway, leading to variations in the morphology and properties of the resulting gadolinium(III) acetate x-hydrate.

The primary solvent system for the synthesis of gadolinium(III) acetate is typically aqueous acetic acid. However, the use of other solvents or co-solvents can modify the solubility of the reactants and products, thereby influencing crystallization behavior. For instance, the synthesis of lanthanide coordination polymers has been shown to be solvent-dependent. While specific research on the use of various organic solvents in the direct synthesis of simple gadolinium(III) acetate is limited, it is conceivable that solvents with different polarities and coordinating abilities could affect the solvation sphere of the gadolinium ion and the acetate ligand, thus influencing the crystal packing and morphology. For example, the use of alcohols might lead to the formation of alcohol-coordinated species or alter the hydration state of the final product.

Additives, even in small amounts, can have a significant impact on the crystallization process by interacting with specific crystal faces, thereby inhibiting or promoting growth in certain directions. This can lead to a change in the crystal habit, for example, from needles to plates. Common additives include other organic molecules, surfactants, and polymers. While direct studies on the effect of additives on gadolinium(III) acetate crystallization are not widely reported, research on other crystalline materials provides valuable insights. For instance, surfactants can adsorb onto the surface of growing crystals, altering the surface energy and modifying the growth rates of different faces. Polymers can influence the viscosity of the solution and also interact with crystal surfaces, affecting both nucleation and growth. The use of "tailor-made" additives, molecules that are structurally similar to the compound being crystallized, can also be a powerful tool for morphology control.

Interactive Table: Hypothetical data illustrating the potential effects of solvents and additives on Gadolinium(III) Acetate x-hydrate synthesis, based on analogous systems.

| Solvent System | Additive (Concentration) | Observed Morphology | Hydration State (x) |

|---|---|---|---|

| Water/Acetic Acid | None | Irregular plates | ~4 |

| Ethanol/Water/Acetic Acid | None | Smaller, more uniform plates | ~3-4 |

| Water/Acetic Acid | Polyethylene Glycol (0.1%) | Rounded, agglomerated particles | ~4 |

| Water/Acetic Acid | Sodium Dodecyl Sulfate (0.05%) | Elongated, needle-like crystals | ~4 |

| Dimethylformamide/Water | None | Well-defined prismatic crystals | Variable |

Structural Elucidation and Crystallographic Analysis

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a definitive method for determining the atomic and molecular structure of a crystalline solid. For gadolinium(III) acetate (B1210297) tetrahydrate, this technique has provided detailed insights into its crystal lattice and the repeating unit that forms the crystal. A 1980 study published in the Journal of the Chemical Society, Dalton Transactions, presented a thorough structural determination of this compound, which serves as a foundational reference. rsc.org

The crystal structure of gadolinium(III) acetate tetrahydrate was determined to belong to the triclinic crystal system . rsc.orgcrystalls.infochemister.ru This system is characterized by three unequal axes with all angles being unequal and not 90°. The specific space group identified for this compound is Pī . rsc.org The space group provides a complete description of the symmetry elements present within the crystal structure.

The analysis of the diffraction data allowed for the precise measurement of the unit cell parameters at a temperature of 295(1) K. rsc.org The unit cell is the basic building block of the crystal, and its dimensions define the size and shape of the repeating unit. The crystallographic investigation confirmed the stoichiometry of the compound as a tetrahydrate, meaning four water molecules are associated with each formula unit of gadolinium(III) acetate, Gd(CH₃COO)₃. rsc.orgcrystalls.info

Below is a summary of the crystallographic data for Gadolinium(III) Acetate Tetrahydrate.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | Pī |

| a | 10.790(2) Å |

| b | 9.395(3) Å |

| c | 8.941(3) Å |

| α | 60.98(2)° |

| β | 88.50(2)° |

| γ | 62.31(2)° |

| Z | 2 |

| Data sourced from Favas et al., J. Chem. Soc., Dalton Trans., 1980. rsc.org |

Coordination Environment of Gadolinium(III)

In the solid state, the acetate ligands (CH₃COO⁻) and water molecules (H₂O) coordinate to the Gd³⁺ ion in distinct ways. The acetate groups act as bidentate ligands , meaning that both oxygen atoms of the carboxylate group bind to the same gadolinium ion. rsc.orgresearchgate.net Furthermore, the structure features a bridging oxygen atom from one of the acetate groups that links two adjacent gadolinium centers. rsc.orgresearchgate.net This bridging interaction is a key feature that leads to the formation of a dimeric structure.

The crystal structure explicitly shows the presence of two inner-sphere water molecules directly coordinated to each gadolinium(III) ion. rsc.orgresearchgate.net These inner-sphere water molecules are distinguished from the other two water molecules in the tetrahydrate formula, which are located in the crystal lattice but not directly bonded to the metal center (outer-sphere water molecules). The number of inner-sphere water molecules is a critical parameter that influences the properties of gadolinium complexes, particularly in solution. nih.govrsc.org

In aqueous solutions, gadolinium(III) complexes can exist in equilibrium between species with different numbers of coordinated water molecules. rsc.org This phenomenon, known as hydration equilibria, means that the solid-state structure with a fixed number of inner-sphere waters may not be fully representative of the species present in solution. For many Gd(III) complexes, there is a dynamic exchange between inner-sphere water molecules and the bulk solvent, a process that is fundamental to their application in various fields. researchgate.netnih.gov

Powder X-ray Diffraction (XRD) Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental to the characterization of crystalline materials, including Gadolinium(III) acetate hydrate (B1144303). This method provides critical information regarding the atomic and molecular structure of a sample, enabling the identification of its crystalline phases and the assessment of its degree of crystallinity. For nanostructured materials, PXRD is also instrumental in determining the size of the crystallites.

Phase Identification and Crystallinity Assessment

The resulting X-ray diffractogram is a plot of diffraction intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for the crystalline solid. For Gadolinium(III) acetate hydrate, the presence of sharp, well-defined peaks in the diffractogram is a clear indicator of a well-ordered, crystalline structure. Conversely, the absence of sharp peaks and the presence of a broad, diffuse halo would suggest an amorphous, non-crystalline material.

Phase identification is achieved by comparing the experimental diffraction pattern with a reference pattern from a crystallographic database. The definitive crystal structure for Gadolinium(III) acetate tetrahydrate has been determined by single-crystal X-ray diffraction, providing the precise data needed to serve as a standard reference. rsc.org The compound crystallizes in the triclinic system with the space group Pī. rsc.org The agreement between the peak positions (2θ values) and relative intensities of the experimental powder pattern and the reference data confirms the phase identity of the sample as Gadolinium(III) acetate tetrahydrate.

The detailed crystallographic data from the single-crystal structure determination of Gadolinium(III) acetate tetrahydrate is summarized in the table below.

| Crystallographic Parameter | Value |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 10.790(2) |

| b (Å) | 9.395(3) |

| c (Å) | 8.941(3) |

| α (°) | 60.98(2) |

| β (°) | 88.50(2) |

| γ (°) | 62.31(2) |

| Z (formula units per cell) | 2 |

| Data sourced from the Journal of the Chemical Society, Dalton Transactions. rsc.org |

Crystallite Size Determination in Nanostructured Derivatives

When Gadolinium(III) acetate is synthesized in the form of nanostructured materials, such as nanoparticles, the resulting XRD peaks exhibit significant broadening. This phenomenon is inversely proportional to the size of the coherent diffracting domains, known as crystallites. By analyzing the width of these broadened peaks, it is possible to estimate the average crystallite size. researchgate.net

The most common method employed for this purpose is the Scherrer equation. researchgate.net This equation relates the average crystallite size (D) to the full width at half maximum (FWHM) of a diffraction peak (β), the Bragg angle (θ), and the wavelength of the X-ray radiation (λ). researchgate.net

The Scherrer equation is given as:

D = (K * λ) / (β * cos(θ))

Where:

D is the mean crystallite size.

K is the Scherrer constant, a dimensionless shape factor that typically has a value of about 0.9.

λ is the wavelength of the X-rays used.

β is the FWHM of the diffraction peak in radians, after correcting for instrumental broadening.

θ is the Bragg angle in radians.

To perform the calculation, the FWHM of a prominent, well-isolated peak from the XRD pattern of the nanostructured Gadolinium(III) acetate derivative is measured. researchgate.net This value, originally in degrees, is then converted to radians. By substituting the known values for K, λ, β, and θ into the Scherrer equation, the average crystallite size can be calculated. researchgate.net

The following interactive table illustrates a hypothetical calculation for a nanostructured Gadolinium(III) acetate derivative using the Scherrer equation, assuming an X-ray source of Cu Kα (λ = 1.5406 Å).

| Peak Position (2θ) | FWHM (β) (degrees) | FWHM (β) (radians) | Bragg Angle (θ) (radians) | cos(θ) | Crystallite Size (D) (nm) |

| 25.0 | 0.50 | 0.00873 | 0.2182 | 0.9763 | 16.3 |

| 35.0 | 0.60 | 0.01047 | 0.3054 | 0.9537 | 13.9 |

| 45.0 | 0.75 | 0.01309 | 0.3927 | 0.9239 | 11.5 |

It is important to note that the Scherrer method provides an estimation of the crystallite size and does not account for other contributions to peak broadening, such as lattice strain. science.gov More advanced methods, such as the Williamson-Hall or Size-Strain Plot (SSP) analyses, can be employed to deconvolute the effects of size and strain, offering a more comprehensive characterization of the nanostructured material's microstructure. nih.gov

Spectroscopic Characterization Techniques and Interpretation

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, provides profound insights into the molecular structure of gadolinium(III) acetate (B1210297) hydrate (B1144303). These methods probe the vibrational modes of the acetate ligands and associated water molecules, offering detailed information on chemical bonding and coordination environments.

The acetate ligand (CH₃COO⁻) can coordinate to a metal ion in several ways, including unidentate, bidentate (chelating), and bridging modes. The specific coordination geometry influences the symmetry of the carboxylate group and, consequently, the frequencies of its characteristic vibrational modes. The most diagnostic of these are the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations.

The frequency separation, Δν = [νₐₛ(COO⁻) - νₛ(COO⁻)], is particularly useful for distinguishing between these coordination modes. For lanthanide acetates, the infrared spectra show sensitivity to the coordination environment in the 1550-1440 cm⁻¹ region. srs.gov In gadolinium acetate complexes, intense peaks in the 1800-1500 cm⁻¹ range are used to define the coordination of the carboxylate group. researchgate.net

Unidentate Coordination: A large separation (Δν > 200 cm⁻¹) is typically observed, as the C=O double bond character is localized on one oxygen atom, while the C-O single bond character is on the other.

Bidentate (Chelating) Coordination: The two C-O bonds become more equivalent, resulting in a significantly smaller frequency separation (Δν < 150 cm⁻¹).

Bridging Coordination: The separation is generally intermediate between that of unidentate and bidentate ligands, often similar to the ionic form.

In the case of gadolinium(III) acetate hydrate, structural studies have shown that the gadolinium atom is coordinated by three bidentate acetate ligands, two water molecules, and an oxygen atom from a bridging acetate ligand, resulting in a coordination number of nine. researchgate.net The vibrational spectra reflect this complex coordination environment.

Table 1: Interpretation of Acetate Vibrational Modes

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Inferred Coordination Mode |

|---|---|---|

| Asymmetric Stretch νₐₛ(COO⁻) | ~1550 | - |

| Symmetric Stretch νₛ(COO⁻) | ~1440 | - |

| Separation Δν [νₐₛ - νₛ] | > 200 | Unidentate |

| Separation Δν [νₐₛ - νₛ] | < 150 | Bidentate (Chelating) |

The presence of water of hydration in the crystal lattice of gadolinium(III) acetate hydrate is readily confirmed by FTIR spectroscopy. Water molecules give rise to distinct vibrational bands, most notably a broad absorption band in the 3500-3300 cm⁻¹ region. srs.govresearchgate.net This band is attributed to the symmetric and asymmetric O-H stretching modes of the water molecules.

The breadth of this peak is indicative of extensive hydrogen bonding between the coordinated water molecules, acetate ligands, and potentially other water molecules in the crystal lattice. In some hydrated lanthanide acetates, specific bands for coordinated water can also be observed near 1695-1655 cm⁻¹, corresponding to the H-O-H bending (scissoring) mode. srs.gov

Gadolinium(III) acetate hydrate often serves as a precursor for the synthesis of gadolinium-based nanoparticles, such as gadolinium oxide (Gd₂O₃). FTIR spectroscopy is a crucial tool for characterizing the surface of these nanoparticles, confirming the conversion of the precursor and identifying any surface-bound ligands.

During the thermal decomposition of gadolinium(III) acetate hydrate to form Gd₂O₃, the characteristic acetate bands (ν(COO⁻)) disappear, and new bands corresponding to Gd-O vibrations emerge. These are typically observed at lower frequencies, with characteristic absorption peaks for Gd-O appearing in regions such as 441 cm⁻¹ and 529 cm⁻¹. researchgate.net In a study of dinuclear gadolinium complexes, new peaks characteristic of the Gd–O vibration were observed at 197 ± 10 cm⁻¹ and 490 ± 80 cm⁻¹. researchgate.net This confirms the formation of the oxide lattice. Furthermore, FTIR can identify residual organic species from the synthesis or deliberately introduced capping agents that modify the nanoparticle surface.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species, making it ideally suited for investigating the Gd(III) ion in gadolinium(III) acetate hydrate.

The gadolinium(III) ion possesses a 4f⁷ electron configuration, which results in a half-filled f-shell. According to Hund's rules, this configuration gives rise to a total spin angular momentum of S = 7/2 and a total orbital angular momentum of L = 0. nih.gov The ground state is therefore designated as ⁸S₇/₂.

The L = 0 ground state means there is no orbital contribution to the magnetic moment, making the Gd(III) ion magnetically isotropic to a first approximation. However, interactions with the electric field generated by the surrounding ligands (the ligand field) cause a small splitting of the eight spin sublevels (mₛ = ±7/2, ±5/2, ±3/2, ±1/2). This phenomenon is known as zero-field splitting (ZFS). EPR spectroscopy directly probes the allowed transitions (Δmₛ = ±1) between these closely spaced energy levels. The resulting spectrum is rich in information and highly sensitive to the ion's immediate environment. researchgate.net

The EPR spectrum of a Gd(III) complex is exquisitely sensitive to the local symmetry of the coordination sphere and the strength of the ligand field. The ZFS is the primary mechanism that lifts the degeneracy of the spin sublevels in the absence of an external magnetic field, and its magnitude and nature are dictated by the symmetry and chemical nature of the coordinating ligands.

The ZFS is typically described by a spin Hamiltonian, with key parameters being the axial (D) and rhombic (E) ZFS parameters.

Axial Symmetry: In a perfectly axial environment (e.g., trigonal, tetragonal, or hexagonal), the rhombic parameter E is zero. The spectrum's features are determined by the magnitude of D.

Rhombic (Low) Symmetry: In environments with lower symmetry, both D and E are non-zero, leading to more complex EPR spectra. Complexes with less symmetric acyclic ligands tend to possess substantial rhombicity (E), in contrast to more symmetric macrocyclic derivatives where E is negligible. nih.gov

High-frequency EPR allows for the direct and straightforward determination of these ZFS parameters. nih.govresearchgate.net The analysis of the EPR line shape provides a detailed picture of the coordination geometry. For instance, different local symmetries such as D₂d, C₂v, and D₄d have been assigned to various Gd(III) complexes based on detailed analysis of their magnetic properties and coordination environments. nih.govmdpi.com The EPR spectra of Gd(III) compounds in a crystalline state markedly differ from the characteristic "U-spectrum" observed for Gd(III) in disordered glasses, providing a clear distinction between ordered and disordered systems. researchgate.net

Table 2: Correlation of EPR Features with Gd(III) Environment

| EPR Parameter/Feature | Interpretation |

|---|---|

| Zero-Field Splitting (ZFS) | Arises from the interaction of the Gd(III) spin with the ligand field; its magnitude reflects the strength of this interaction. |

| Axial ZFS Parameter (D) | Quantifies the splitting of spin states due to an axial distortion from cubic symmetry. The sign of D has been correlated with the ligand type (acyclic vs. macrocyclic). nih.gov |

| Rhombic ZFS Parameter (E) | Quantifies the deviation from axial symmetry (i.e., the degree of rhombic character). A non-zero E indicates a low-symmetry environment. nih.gov |

| Complex, multi-featured spectrum | Characteristic of Gd(III) in a well-defined, ordered crystalline environment. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (excluding medical applications)

Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for elucidating molecular structure and dynamics, offers specific insights into the behavior of gadolinium(III) acetate hydrate in solution.

Oxygen-17 (¹⁷O) NMR is a specialized technique used to study the kinetics of water molecules exchanging between the first coordination sphere of a paramagnetic ion, such as Gd(III), and the bulk solvent. This water exchange rate is a critical parameter that influences the relaxation properties of the gadolinium complex.

The paramagnetic nature of the Gd(III) ion, with its seven unpaired electrons, significantly enhances the relaxation rates of nearby solvent nuclei, a property quantified by relaxivity (r₁ and r₂). Relaxivity is defined as the increase in the longitudinal (1/T₁) and transverse (1/T₂) relaxation rates of the solvent per unit concentration of the paramagnetic agent, typically measured in mM⁻¹s⁻¹.

While gadolinium(III) acetate itself is not employed as a clinical contrast agent, understanding its relaxivity provides a baseline for the behavior of gadolinium ions with simple carboxylate ligands. The relaxivity of a gadolinium complex is influenced by several factors, including the number of inner-sphere water molecules (q), the water exchange rate (kₑₓ), the rotational correlation time (τᵣ), and the electronic relaxation time of the Gd(III) ion.

X-ray Absorption and Photoelectron Spectroscopies (XAS, XPS)

X-ray based spectroscopic techniques are instrumental in probing the electronic structure and elemental composition of gadolinium(III) acetate hydrate.

Near-Edge X-ray Absorption Spectroscopy (NEXAFS), also known as X-ray Absorption Near-Edge Structure (XANES), provides information about the unoccupied electronic states and the local coordination environment of the absorbing atom. By tuning the X-ray energy around an absorption edge of an element, transitions of core electrons to unoccupied orbitals can be observed.

For gadolinium compounds, the Gd L₃-edge XANES spectrum is particularly informative. The main feature is typically a "white line," which corresponds to the transition of a 2p electron to an empty 5d orbital. The energy, shape, and intensity of this white line are sensitive to the oxidation state, coordination number, and geometry of the gadolinium ion. While experimental NEXAFS spectra specifically for gadolinium(III) acetate hydrate are not widely published, studies on other gadolinium complexes and oxides provide a basis for interpretation. For example, a study on various gadolinium complex oxides correlated the features of the L₁- and L₃-edge XANES spectra with the local configurational disorder around the Gd(III) ion. nih.gov Theoretical simulations have also been employed to predict the NEXAFS spectra of different gadolinium acetate complexes, aiding in the interpretation of experimental data when it becomes available.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and the chemical (oxidation) state of the elements present in a sample. The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined, which is characteristic of the element and its chemical environment.

An XPS analysis of gadolinium(III) acetate hydrate would be expected to show peaks corresponding to gadolinium, oxygen, and carbon. The Gd 3d region is particularly useful for confirming the +3 oxidation state of gadolinium. In gadolinium oxide (Gd₂O₃), the Gd 3d₅/₂ peak is observed at a binding energy of approximately 1187 eV. researchgate.net The O 1s spectrum would show contributions from the acetate ligands and any coordinated or lattice water molecules. The C 1s spectrum can typically be resolved into two main components: one for the methyl (-CH₃) carbon at a lower binding energy (around 285 eV) and another for the carboxylate (-COO⁻) carbon at a higher binding energy (around 288.3 eV). rsc.org These characteristic binding energies allow for the unambiguous identification of the elemental constituents and confirmation of their chemical states on the surface of the material.

Table 1: Expected XPS Binding Energies for Gadolinium(III) Acetate Hydrate

| Element | Orbital | Expected Binding Energy (eV) |

|---|---|---|

| Gadolinium | Gd 3d₅/₂ | ~1187 |

| Oxygen | O 1s | ~531-533 |

| Carbon | C 1s (-CH₃) | ~285 |

Electron Microscopy and Scattering Techniques

Electron microscopy and X-ray scattering techniques are employed to visualize the morphology and determine the crystal structure of gadolinium(III) acetate hydrate.

Transmission Electron Microscopy (TEM) provides higher resolution imaging and can be used to observe the size and shape of individual crystals or nanoparticles. TEM is often used to characterize nanomaterials synthesized using gadolinium(III) acetate as a precursor. For example, TEM has been used to visualize gadolinium(III)-encapsulated supramolecular nanoparticles, revealing their spherical morphology and size distribution. nih.gov

The definitive crystal structure of gadolinium(III) acetate tetrahydrate has been determined by single-crystal X-ray diffraction, a powerful scattering technique. The analysis revealed that the compound is dimeric, with two gadolinium atoms bridged by acetate oxygen atoms. Each gadolinium atom is nine-coordinate, bonded to three bidentate acetate groups, two water molecules, and one bridging oxygen atom from an adjacent acetate group. The Gd-O bond lengths were found to range from 2.368 Å to 2.571 Å. rsc.org

Table 2: Crystallographic Data for Gadolinium(III) Acetate Tetrahydrate

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 10.790(2) |

| b (Å) | 9.395(3) |

| c (Å) | 8.941(3) |

| α (°) | 60.98(2) |

| β (°) | 88.50(2) |

| γ (°) | 62.31(2) |

| Z | 2 |

Data from J. Chem. Soc., Dalton Trans., 1980, 454-458. rsc.org

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials at a high resolution. It works by scanning a focused beam of electrons over a sample's surface. The interactions between the electrons and the atoms of the sample produce various signals that contain information about the surface's topography and composition.

Transmission Electron Microscopy (TEM) for Nanoparticle Size and Shape

Transmission Electron Microscopy (TEM) offers a higher resolution than SEM and is used to observe the internal structure of a sample. In TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with the specimen as it passes through. An image is formed from the interaction of the electrons with the sample, which is then magnified and focused onto an imaging device.

TEM is a critical tool for determining the precise size, shape, and size distribution of nanoparticles synthesized using gadolinium precursors. For example, in the characterization of gadolinium nanoparticles synthesized by the polyol method, TEM analysis revealed spherical nanoparticles with diameters in the range of 18-30 nm. researchgate.net Another study on Gd³⁺·DOTA⊂SNPs (gadolinium(III)-encapsulated supramolecular nanoparticles) used TEM to show nanoparticles with a spherical morphology and an average diameter of 103 ± 10 nm. nih.gov TEM can also reveal the crystallinity of the nanoparticles. For instance, TEM imaging of self-assembled gadolinium chelate nanoparticles showed them to be amorphous, appearing as non-descript dark blobs on a carbon film substrate. nih.gov

Table 1: TEM Analysis of Gadolinium-Based Nanoparticles

| Nanoparticle Type | Precursor | Observed Shape | Average Size (nm) |

|---|---|---|---|

| Gadolinium Nanoparticles | Gadolinium Chloride | Spherical | 18-30 |

| Gd³⁺·DOTA⊂SNPs | Not Specified | Spherical | 103 ± 10 |

| Self-Assembled Gd Chelate NPs | Not Specified | Amorphous Blobs | Not Specified |

Dynamic Light Scattering (DLS) for Hydrodynamic Size in Solution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a technique used to determine the size distribution profile of small particles in suspension. It measures the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of the particles. The rate of these fluctuations is related to the particle's hydrodynamic diameter.

DLS is particularly useful for understanding the behavior of nanoparticles in a solution, which is often their state in biological or medical applications. For instance, in the synthesis of β-NaGdF₄ nanocrystals using Gadolinium(III) acetate hydrate, DLS measurements indicated a particle size range of 12 to 27 nm. researchgate.net In another study, the hydrodynamic size of gadolinium nanoparticles synthesized using diethylene glycol (DEG) as a stabilizer was found to be 49.05 nm with a polydispersity index of 0.292, indicating a relatively uniform particle distribution in the solution. researchgate.net It is often observed that the hydrodynamic size measured by DLS is larger than the size determined by TEM. This is because DLS measures the particle along with its solvation layer in a solution, while TEM measures the dry, electron-dense core of the particle. For example, Gd³⁺·DOTA⊂SNPs had a TEM-measured diameter of 103 ± 10 nm, but a larger hydrodynamic size of 124 nm as determined by DLS. nih.gov This difference was attributed to the swelling of the PEG shell layer on the nanoparticles in water. nih.gov

Table 2: DLS Analysis of Gadolinium-Based Nanoparticles in Solution

| Nanoparticle Type | Precursor | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |

|---|---|---|---|

| β-NaGdF₄ Nanocrystals | Gadolinium(III) acetate hydrate | 12-27 | Not Specified |

| Gadolinium Nanoparticles (in DEG) | Gadolinium Chloride | 49.05 | 0.292 |

| Gd³⁺·DOTA⊂SNPs | Not Specified | 124 | Not Specified |

Thermal Decomposition Behavior and Kinetics

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques to study the thermal decomposition of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between a sample and a reference material. Together, they provide information on dehydration, decomposition, and phase transitions.

The initial stage in the thermal decomposition of a hydrated salt is dehydration. For cerium(III) acetate (B1210297) hydrate (B1144303) (Ce(CH₃CO₂)₃·1.5H₂O), the dehydration process is observed as a distinct mass loss in the TGA curve, typically occurring in the temperature range of 120-210°C. jst.go.jpresearchgate.netresearchgate.net This mass loss corresponds to the removal of water of hydration. The theoretical mass loss for the removal of 1.5 moles of water from Ce(CH₃CO₂)₃·1.5H₂O is approximately 7.6%, and experimental TGA data for the cerium analogue show a mass loss in close agreement with this value. jst.go.jpresearchgate.netresearchgate.net

The DTA curve for this process shows a broad endothermic peak, characteristic of a dehydration process where energy is absorbed to break the bonds between the water molecules and the metal acetate. jst.go.jpresearchgate.net

Table 1: Dehydration Data for Cerium(III) Acetate Hydrate

| Temperature Range (°C) | Mass Loss (%) | DTA Peak | Process |

|---|

Data is based on the thermal analysis of Cerium(III) Acetate Hydrate as an analogue.

Following dehydration, the anhydrous acetate undergoes a multi-step decomposition process at higher temperatures. For cerium(III) acetate, this process is complex and involves the formation of several intermediate phases before the final formation of cerium(IV) oxide (CeO₂). jst.go.jpresearchgate.netresearchgate.net The decomposition of the anhydrous acetate begins around 300°C and proceeds through a series of overlapping steps up to approximately 700°C. jst.go.jpresearchgate.net

The proposed decomposition pathway for anhydrous cerium(III) acetate in an inert atmosphere is as follows jst.go.jpresearchgate.netresearchgate.net:

Formation of an oxo-acetate: The first decomposition step involves the partial decomposition of the acetate groups to form an oxo-acetate species, such as Ce₂O(CH₃CO₂)₄.

Further decomposition to a more stable oxo-carbonate: As the temperature increases, further decomposition leads to the formation of a more stable intermediate, cerium(III) oxycarbonate (Ce₂O₂CO₃).

Final oxidation to cerium(IV) oxide: The final step is the decomposition of the oxycarbonate and oxidation of Ce(III) to Ce(IV) to yield the final product, CeO₂.

The DTA curve for the decomposition of the anhydrous acetate shows a series of both endothermic and exothermic peaks, reflecting the complexity of the decomposition reactions. jst.go.jpresearchgate.net

Table 2: Proposed Decomposition Pathway for Anhydrous Cerium(III) Acetate

| Temperature Range (°C) | Intermediate Phases | Final Product |

|---|---|---|

| 300-400 | Ce₂O(CH₃CO₂)₄ | - |

| 400-500 | Ce₂O₂(CH₃CO₂)₂ | - |

Data is based on the thermal analysis of Cerium(III) Acetate Hydrate as an analogue.

Kinetic Studies of Thermal Decomposition

Kinetic studies of thermal decomposition provide valuable information about the reaction mechanisms and the energy barriers involved.

Both isothermal and non-isothermal methods can be used to study the kinetics of decomposition. In isothermal studies, the sample is held at a constant temperature, and the mass loss is monitored over time. In non-isothermal studies, the sample is heated at a constant rate, and the mass loss is recorded as a function of temperature. While detailed kinetic studies for the complete decomposition of gadolinium(III) acetate hydrate are not available, some data exists for the crystallization of the amorphous anhydrous cerium acetate formed after dehydration. dergipark.org.tr

The activation energy (Ea) is a key parameter that describes the minimum energy required for a reaction to occur. For the non-isothermal crystallization of amorphous anhydrous cerium acetate, the activation energy has been determined using the Kissinger method. dergipark.org.tr This method involves performing the TGA experiment at different heating rates and analyzing the shift in the peak temperature of the DTA curve. For the crystallization of anhydrous cerium acetate, an activation energy of 244 kJ/mol has been reported. dergipark.org.tr

Table 3: Activation Energy for Crystallization of Anhydrous Cerium Acetate

| Process | Method | Activation Energy (kJ/mol) |

|---|

Data is based on the thermal analysis of Cerium(III) Acetate Hydrate as an analogue.

Gaseous Products Evolution Analysis (e.g., Mass Spectrometry Coupling)

Coupling TGA with a mass spectrometer (TGA-MS) allows for the identification of the gaseous products evolved during the decomposition process. This provides crucial information for elucidating the reaction mechanism.

For the thermal decomposition of cerium(III) acetate hydrate, TGA-MS analysis has revealed the evolution of different gaseous products at different stages jst.go.jpresearchgate.net:

Dehydration: The primary gaseous product evolved during the initial stage is water (H₂O).

Decomposition of anhydrous acetate: The decomposition of the anhydrous acetate is more complex, with the evolution of a mixture of gases, including carbon dioxide (CO₂), carbon monoxide (CO), acetone (B3395972) ((CH₃)₂CO), and ketene (B1206846) (CH₂CO). The relative amounts of these gases vary with temperature, corresponding to the different decomposition steps.

Table 4: Evolved Gas Analysis during the Thermal Decomposition of Cerium(III) Acetate Hydrate

| Temperature Range (°C) | Process | Evolved Gaseous Products |

|---|---|---|

| 120-210 | Dehydration | H₂O |

Data is based on the thermal analysis of Cerium(III) Acetate Hydrate as an analogue.

Identification of Volatile Byproducts during Decomposition

The thermal degradation of gadolinium(III) acetate hydrate releases a variety of gaseous molecules. The initial stage of decomposition is characterized by the loss of water of hydration. As the temperature increases, the anhydrous gadolinium acetate begins to decompose, leading to the evolution of several volatile organic and inorganic byproducts.

Studies on analogous rare earth acetates suggest that the primary volatile byproducts from the decomposition of the acetate ligand include acetic acid, ketene, acetone, carbon dioxide, and carbon monoxide. The formation of these products indicates a complex series of reactions involving the organic portion of the salt.

Table 1: Potential Volatile Byproducts from the Thermal Decomposition of Gadolinium(III) Acetate Hydrate

| Decomposition Stage | Temperature Range (°C) | Volatile Byproducts |

| Dehydration | 50 - 200 | Water (H₂O) |

| Anhydrous Acetate Decomposition | 250 - 500 | Acetic Acid (CH₃COOH), Acetone ((CH₃)₂CO), Ketene (C₂H₂O), Carbon Dioxide (CO₂), Carbon Monoxide (CO) |

| Final Oxide Formation | > 500 | Carbon Dioxide (CO₂) |

The exact composition and relative abundance of these byproducts can be influenced by the experimental conditions, such as the heating rate and the presence of an inert or oxidizing atmosphere. For instance, in an oxidizing atmosphere, the complete combustion of organic fragments to carbon dioxide and water is more likely.

Mechanistic Insights into Organic Ligand Pyrolysis

The pyrolysis of the acetate ligand in gadolinium(III) acetate is a complex process that is believed to proceed through several key steps, primarily involving the formation of intermediate species. While a definitive mechanism for gadolinium(III) acetate is not extensively documented, insights can be drawn from the well-studied decomposition of other metal acetates.

The decomposition of the anhydrous acetate is thought to be initiated by the intramolecular elimination of acetic acid, leading to the formation of a gadolinium oxyacetate intermediate. This intermediate is generally unstable and undergoes further decomposition.

A plausible mechanistic pathway involves the following key stages:

Dehydration: Gd(CH₃COO)₃·xH₂O(s) → Gd(CH₃COO)₃(s) + xH₂O(g)

Formation of an Oxyacetate Intermediate: The anhydrous acetate can decompose to form an oxyacetate species and volatile organic products. One proposed route is the formation of acetone and a metal carbonate or oxycarbonate. 2Gd(CH₃COO)₃(s) → Gd₂O(CH₃COO)₄(s) + (CH₃)₂CO(g) + CO₂(g)

Decomposition of the Oxyacetate: The oxyacetate intermediate is thermally unstable and decomposes further at higher temperatures. This step involves the breakdown of the remaining acetate groups. Gd₂O(CH₃COO)₄(s) → Gd₂O₂CO₃(s) + (CH₃)₂CO(g) + CO(g)

Final Decomposition to Oxide: The final stage is the decomposition of the oxycarbonate to form the stable gadolinium oxide. Gd₂O₂CO₃(s) → Gd₂O₃(s) + CO₂(g)

It is also proposed that the acetate ligand can decompose to form ketene, which can then react further. The relative contributions of these different pathways can vary depending on the specific metal and the reaction conditions. The presence of the highly electropositive gadolinium ion is expected to influence the C-O and C-C bond cleavage in the acetate ligand, potentially favoring certain decomposition routes over others.

Table 2: Proposed Intermediates in the Thermal Decomposition of Gadolinium(III) Acetate

| Intermediate Compound | Chemical Formula | Approximate Temperature Range of Formation/Decomposition (°C) |

| Anhydrous Gadolinium(III) Acetate | Gd(CH₃COO)₃ | 200 - 350 |

| Gadolinium(III) Oxyacetate | Gd₂O(CH₃COO)₄ | 350 - 450 |

| Gadolinium(III) Oxycarbonate | Gd₂O₂CO₃ | 450 - 600 |

| Gadolinium(III) Oxide | Gd₂O₃ | > 600 |

Further detailed kinetic studies, employing techniques such as thermogravimetric analysis coupled with mass spectrometry (TGA-MS) and Fourier-transform infrared spectroscopy (FTIR), would be necessary to fully elucidate the precise mechanistic details and kinetic parameters of the thermal decomposition of gadolinium(III) acetate hydrate.

Coordination Chemistry and Complexation Behavior

Ligand Exchange and Stability in Solution

The stability of a metal complex in solution is described by two key concepts: thermodynamic stability, which relates to the equilibrium position of complex formation, and kinetic inertness, which describes the rate at which the complex undergoes ligand exchange or dissociation. researchgate.net For gadolinium(III) complexes, particularly in the context of biological applications, both parameters are of critical importance.

Thermodynamic stability refers to the free energy change associated with the formation of a complex from the metal ion and the ligand in solution. It is quantified by the stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex, meaning the equilibrium lies far towards the formation of the complex.

For a simple complex like gadolinium(III) acetate (B1210297), the acetate ion (CH₃COO⁻) acts as a monodentate or bidentate ligand, binding to the Gd(III) ion. The complexation occurs in a stepwise manner, with successive acetate ligands binding to the gadolinium ion:

Gd³⁺ + CH₃COO⁻ ⇌ [Gd(CH₃COO)]²⁺, K₁

[Gd(CH₃COO)]²⁺ + CH₃COO⁻ ⇌ [Gd(CH₃COO)₂]⁺, K₂

[Gd(CH₃COO)₂]⁺ + CH₃COO⁻ ⇌ [Gd(CH₃COO)₃], K₃

While specific stepwise stability constants for the gadolinium(III)-acetate system are not as extensively documented as those for high-affinity chelates used in medical imaging, the stability of lanthanide-carboxylate complexes is generally moderate. The interaction is primarily ionic, driven by the attraction between the positive Gd³⁺ ion and the negative carboxylate group.

In comparison to polydentate ligands like DTPA (diethylenetriaminepentaacetic acid) or DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which form multiple bonds with the metal ion (the chelate effect), the stability of the gadolinium(III) acetate complex is significantly lower. stanford.eduresearchgate.net The stability of gadolinium chelates is influenced by factors such as the basicity of the ligand's donor groups and the formation of stable five- or six-membered chelate rings, which are absent with the simple acetate ligand. nih.gov Potentiometric titration is a common method used to determine these stability constants for various gadolinium complexes. researchgate.netnih.govresearchgate.net

Kinetic inertness refers to the rate at which a complex exchanges its ligands with other species in solution. A complex that is kinetically inert has slow ligand exchange rates, even if it is thermodynamically unstable. Conversely, a kinetically labile complex undergoes rapid ligand exchange.

Gadolinium(III) acetate is considered a kinetically labile complex. The bonds between the Gd³⁺ ion and the acetate ligands are rapidly formed and broken. This lability is characteristic of complexes with simple monodentate ligands where the electrostatic interaction is not reinforced by the structural rigidity of a larger chelating molecule.

The dissociation of gadolinium complexes can occur through several pathways, including:

Spontaneous dissociation: The complex breaks apart without the influence of other reagents.

Acid-catalyzed dissociation: Protons attack the coordinated ligand, leading to the dissociation of the complex. This is a significant pathway for carboxylate complexes. researchgate.net

Metal-assisted dissociation (Transmetallation): Endogenous metal ions such as Zn²⁺ or Cu²⁺ can displace Gd³⁺ from the complex. researchgate.netnih.gov

For simple complexes like gadolinium(III) acetate, these dissociation and exchange processes are very fast. This contrasts sharply with the high kinetic inertness required for applications like MRI contrast agents, where the release of toxic free Gd³⁺ must be minimized. researchgate.netnih.gov The remarkable kinetic inertness of macrocyclic complexes like Gd-DOTA is attributed to the rigid, pre-organized structure of the ligand that encapsulates the gadolinium ion. stanford.eduresearchgate.net Linear chelates are generally less inert than macrocyclic ones, and simple acetate complexes are far more labile than either.

Formation of Polynuclear and Polymeric Species

A prominent feature of lanthanide carboxylate chemistry is the formation of polynuclear and polymeric structures. Gadolinium(III) acetate readily forms such species, where acetate ligands act as bridges between multiple metal centers.

In the solid state, gadolinium(III) acetate hydrate (B1144303) crystallizes as a dimer. The tetrahydrate has the structural formula [(Gd(OAc)₃(H₂O)₂)₂]·4H₂O. researchgate.netwikipedia.org In this structure, each gadolinium atom is coordinated to oxygen atoms from acetate ligands and water molecules. Some of the acetate ligands act as bridging ligands, connecting the two gadolinium centers. researchgate.net One representation of a dimeric gadolinium acetate complex is shown in the table below. researchgate.net

| Dimeric Gadolinium Acetate Complex |

| Formula |

| Description |

The ability of the carboxylate group to bridge metal ions in various modes (e.g., syn-syn, syn-anti) is a key factor in the formation of these polynuclear structures.

The architecture of the resulting gadolinium complex can be significantly influenced by the introduction of other ligands into the coordination sphere alongside acetate. The use of mixed-ligand systems allows for the construction of a variety of polynuclear and polymeric structures with tailored properties.

Research has shown that reacting gadolinium(III) acetate with other organic ligands, such as β-diketones, can produce novel polynuclear clusters. For example, the reaction with acetylacetone (acacH) can yield a tetranuclear complex, [Gd₄(OAc)₄(acac)₈(H₂O)₄]. wikipedia.orgnih.gov Similarly, using dibenzoylmethane (Ph₂acacH) can result in a dimeric species, [Gd₂(OAc)₂(Ph₂acac)₄(MeOH)₂]. nih.gov In these structures, both the acetate and the deprotonated β-diketone ligands coordinate to the gadolinium ions, with the acetates often adopting bridging roles. nih.gov

Furthermore, controlling the reaction conditions can lead to the formation of one-dimensional polymeric chains, such as [Gd(OAc)₃(MeOH)]n. nih.gov The design of these mixed-ligand systems, by varying the steric and electronic properties of the co-ligand, provides a powerful tool for directing the assembly of specific complex architectures.

Interaction with Various Organic Ligands

Gadolinium(III) acetate serves as a common starting material for synthesizing a wide range of gadolinium complexes through ligand exchange or addition reactions. Its interaction with other organic ligands is fundamental to creating coordination compounds with specific properties for various applications.

The labile nature of the gadolinium-acetate bond allows for the ready displacement of acetate by stronger chelating ligands. This is the basis for the synthesis of many gadolinium-based MRI contrast agents, where a complex polydentate ligand is introduced to form a highly stable and inert chelate. stanford.edunih.gov

Studies have investigated the interaction of the gadolinium(III) ion with simple carboxylic acids like oxalic acid, glycolic acid, and malic acid. These interactions can lead to the formation of colorless, polynuclear complexes in aqueous solution. For instance, di-nuclear and tri-nuclear species have been identified, demonstrating the tendency of gadolinium to form bridged structures with multidentate carboxylate ligands.

The reaction of gadolinium(III) acetate with β-diketones like acetylacetone is another well-documented interaction, leading to mixed-ligand complexes where both acetate and acetylacetonate (B107027) are part of the final structure. wikipedia.orgnih.gov Similarly, gadolinium(III) can be incorporated into more complex, mixed-ligand systems that may include bis(acetate) moieties as part of a larger, functionalized chelator. nih.gov These interactions highlight the versatility of gadolinium(III) acetate as a precursor in the broader field of coordination chemistry.

Chelation with Polyaminopolycarboxylates and Macrocyclic Ligands

Gadolinium(III) ions readily form highly stable complexes with multidentate ligands, particularly polyaminopolycarboxylate chelators. These ligands can be broadly categorized into two main types: linear (or acyclic) and macrocyclic.

Linear Ligands: The archetypal linear polyaminopolycarboxylate ligand is diethylenetriaminepentaacetic acid (DTPA). When complexed with Gd³⁺, the resulting [Gd(DTPA)(H₂O)]²⁻ chelate features the octadentate DTPA ligand wrapping around the metal ion like a "boa constrictor," coordinating through three nitrogen atoms and five carboxylate oxygen atoms nih.gov. The ninth coordination site is occupied by a water molecule, which is crucial for its function in certain applications stanford.edunih.gov. The flexibility of linear ligands like DTPA allows for rapid complex formation nih.gov. However, this same flexibility also contributes to a faster dissociation of the Gd³⁺ ion compared to macrocyclic complexes nih.govyoutube.com.

Macrocyclic Ligands: Macrocyclic ligands, such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), pre-organize the donor atoms in a cyclic structure. This structure forms a "clam-shell" or cage-like cavity for the Gd³⁺ ion youtube.com. The formation of the final, stable Gd-DOTA complex is a slower, multi-step process that involves an intermediate where the Gd³⁺ ion is coordinated to the carboxylate groups before fully entering the macrocyclic cage nih.govresearchgate.net. The resulting complex is kinetically more inert and thermodynamically more stable than its linear counterparts youtube.comrsc.orgresearchgate.net. This enhanced stability is critical in preventing the release of the toxic free Gd³⁺ ion d-nb.info.

The thermodynamic stability of Gd(III) complexes with these ligands generally follows the order: DOTA > DTPA elsevierpure.comresearchgate.net. This heightened stability for macrocyclic complexes is attributed to the macrocyclic effect, where the pre-organized structure of the ligand leads to a less entropically disfavorable complexation process and a more rigid final structure that is less susceptible to dissociation youtube.comresearchgate.net. Studies comparing various ligands have established a more detailed stability order: DOTA > HP-DO3A > DTPA > DO3A > EDTA elsevierpure.comresearchgate.net.

One significant concern with less stable gadolinium chelates is the potential for transmetallation, a reaction where an endogenous ion, such as zinc (Zn²⁺), displaces the Gd³⁺ from the complex nih.gov. Research has shown that linear complexes like Gd-DTPA are more susceptible to transmetallation by Zn²⁺ than macrocyclic complexes like Gd-DOTA, which show almost no reaction under similar conditions nih.gov. This highlights the superior kinetic inertness of macrocyclic chelates d-nb.info.

| Ligand Type | Example Ligand | Complex Stability (log K) | Key Structural Feature | Kinetic Inertness |

| Linear | DTPA | 22.46 | Flexible, open chain | Lower |

| Macrocyclic | DOTA | 25.6 | Pre-organized, cage-like | Higher |

| Macrocyclic | HP-DO3A | 23.8 | Pre-organized, cage-like | High |

| Macrocyclic | DO3A | 21.9 | Pre-organized, cage-like | High |

Note: Stability constants can vary with experimental conditions. The values presented are for comparative purposes.

Complexation with Naturally Occurring Phenolic Acids

Gadolinium(III) also forms complexes with various other organic ligands, including naturally occurring phenolic acids. These compounds, which contain hydroxyl and carboxyl functional groups, can act as chelating agents for metal ions.

Gallic Acid: Gallic acid (3,4,5-trihydroxybenzoic acid) is a polyphenol found in many plants. It can coordinate with Gd(III) ions. Research has focused on incorporating gallic acid into more complex ligand systems to combine the properties of the gadolinium ion with the biological activities of the polyphenol mdpi.com. For instance, a gadolinium complex has been developed where gallic acid is conjugated to a macrocyclic DO3A (1,4,7-tris(carboxymethylaza)cyclododecane-10-azaacetylamide) framework mdpi.comnih.gov. In this theranostic agent, the macrocycle ensures the stable chelation of the Gd³⁺ ion, while the attached gallic acid moiety retains its antioxidant and anti-inflammatory properties mdpi.comnih.gov.

In other approaches, gadolinium and gallic acid have been incorporated into nanomaterials. For example, a theranostic nanoparticle system was developed using a zinc/aluminium-layered double hydroxide (B78521) as a carrier for both gallic acid and gadolinium ions nih.govsemanticscholar.org. In this structure, the gallic acid is intercalated into the layers of the nanoparticle which is doped with gadolinium nih.govsemanticscholar.org.

The interaction between Gd(III) and simple carboxylic acids like malic acid and glycolic acid has also been studied, indicating that the carboxyl and hydroxyl groups are the primary sites for chelation researchgate.netjmaterenvironsci.com. These studies show that gadolinium can form di-nuclear and tri-nuclear complexes with these simpler organic acids in aqueous solutions researchgate.netjmaterenvironsci.com.

Magnetic Properties and Phenomena Intrinsic, Non Application Specific

Paramagnetic Behavior Characterization

Gadolinium(III) acetate (B1210297) hydrate (B1144303) is a paramagnetic substance, meaning it is weakly attracted to an external magnetic field. cymitquimica.comcrystalls.info This property arises because the individual magnetic moments of the Gd³⁺ ions align with the applied field. Gadolinium-based compounds are known to have a positive magnetic susceptibility. nih.gov The symmetric ⁸S₇/₂ ground state of the Gd³⁺ ion, with no first-order orbital angular momentum (L=0), leads to relatively slow electron spin relaxation times, which is a key factor in its pronounced paramagnetic effects. nih.govnih.govnih.gov

Vibrating Sample Magnetometry (VSM) is a technique used to measure the magnetic properties of materials as a function of magnetic field and temperature. cea.fr It operates by vibrating a sample in a uniform magnetic field, which induces a voltage in pickup coils proportional to the sample's magnetic moment. cea.fr

Table 1: Magnetic Susceptibility Data for a Representative Gadolinium Complex (Gd-DTPA) This table presents data for a related gadolinium compound to illustrate typical values, as specific data for Gadolinium(III) acetate hydrate is not available.

| Parameter | Value | Conditions |

|---|---|---|

| ΔχGd-DTPA | 0.109 ppm/mM | Cylinder parallel to B₀ field, 37°C |

Data sourced from reference nih.gov.

The magnetic susceptibility of paramagnetic materials is typically dependent on temperature. For many paramagnetic substances, this relationship follows the Curie Law, which states that susceptibility is inversely proportional to temperature. However, the magnetic behavior of gadolinium and its compounds can be more complex. Elemental gadolinium, for instance, is ferromagnetic below its Curie point of 20 °C (293.15 K) and strongly paramagnetic above this temperature. wikipedia.orgaps.org

The magnetic properties of gadolinium compounds also exhibit significant temperature dependence. aps.org Studies on Gd-DTPA have shown a linear decrease in its magnetic susceptibility-induced shift with increasing temperature. nih.gov Furthermore, research on gadolinium acetate tetrahydrate has indicated the presence of weak ferromagnetic interactions, suggesting the formation of ferromagnetic dimers within the structure. aip.org The presence of such interactions would lead to deviations from simple Curie Law behavior. The magnetocaloric effect, a change in temperature upon application of a magnetic field, is another temperature-dependent magnetic phenomenon observed in gadolinium and its compounds. nih.govresearchgate.net

Electron Spin Dynamics and Relaxation

The dynamics of the unpaired electron spins in the Gd³⁺ ion are fundamental to its magnetic properties. Electron spin relaxation refers to the processes by which the electron spins return to thermal equilibrium after being disturbed. For Gd³⁺ complexes, these relaxation rates are critical in determining their magnetic behavior. acs.orgnih.gov The relaxation is influenced by transient zero-field splitting (ZFS), which arises from distortions in the coordination geometry of the complex. acs.orgnih.gov

Hyperfine coupling refers to the interaction between the magnetic moment of the electron spin and the magnetic moment of a nucleus. acs.org In Gd³⁺ complexes, this interaction is particularly important for nuclei of atoms in the coordination sphere. nih.gov Density functional theory (DFT) calculations on Gd³⁺ aqua complexes have shown significant spin-polarization of the coordinated water molecules. acs.orgnih.gov This leads to a measurable hyperfine coupling constant (A/ħ) between the Gd³⁺ electron spin and the nuclei of the inner-sphere water molecules. acs.orgaip.org

Table 2: Calculated Isotropic Hyperfine Coupling Constants in Gd(III) Aqua Complexes This table presents data for model gadolinium aqua complexes to illustrate typical values.

| Nucleus | Isotropic Hyperfine Coupling Constant (Aiso) |

|---|---|

| 17O | 0.58 ± 0.11 MHz |

Data sourced from references acs.orgnih.gov.

While specific EPR studies on Gadolinium(III) acetate hydrate are not prominent in the literature, research on various other Gd³⁺ complexes shows that electron spin relaxation is dominated by the modulation of the zero-field splitting (ZFS) by molecular motions. acs.orgnih.gov The spin-spin (transverse) and spin-lattice (longitudinal) relaxation times, T₂ₑ and T₁ₑ respectively, are key parameters that describe the electron spin dynamics. nih.gov

Magnetic Interactions in Multi-Metallic Systems

Gadolinium(III) acetate can serve as a precursor for the synthesis of multi-metallic, or polynuclear, gadolinium-containing complexes. wikipedia.org In these systems, multiple Gd³⁺ ions are held together within a single molecule, often by bridging ligands. The magnetic properties of such systems are not just the sum of the individual ions but are also influenced by magnetic exchange interactions between the metal centers. These interactions can be ferromagnetic (leading to parallel spin alignment) or antiferromagnetic (leading to anti-parallel spin alignment) and are mediated by the bridging ligands. mdpi.comresearchgate.net

For example, a tetranuclear gadolinium complex, [Gd₄(CH₃COO)₄(acac)₈(H₂O)₄], has been synthesized using gadolinium acetate. wikipedia.org The nature and strength of the magnetic coupling in such systems depend heavily on the geometry of the bridging carboxylate or other ligands. mdpi.comresearchgate.net As previously mentioned, even in the simpler gadolinium acetate tetrahydrate salt, evidence of weak ferromagnetic coupling has been reported. aip.org In other multi-metallic Gd³⁺ systems, intramolecular dipole-dipole interactions between the electron spins of the Gd³⁺ ions have been proven through EPR measurements. acs.orgnih.gov

Impact of Gadolinium(III) on Co-doped Metal Oxides (e.g., Iron Oxides)

The introduction of Gadolinium(III) ions into cobalt-doped metal oxide lattices, particularly iron oxides like cobalt ferrite (B1171679) (CoFe₂O₄), significantly modifies the material's magnetic characteristics. The large ionic radius of Gd³⁺ compared to Fe³⁺ can induce lattice distortions, and the interaction between the 4f electrons of gadolinium and the 3d electrons of the transition metals (iron and cobalt) leads to complex magnetic behaviors. mdpi.comresearchgate.net

Research on gadolinium-substituted cobalt ferrite (CoGdₓFe₂₋ₓO₄) has shown that even small amounts of gadolinium doping can alter key magnetic parameters. researchgate.net In these systems, the Gd³⁺ ions influence the net magnetization through spin coupling between the 3d and 4f electrons. mdpi.com The magnetic moments of the cobalt and iron ions in the ferrite lattice are coupled, and the introduction of gadolinium adds another layer of interaction. Gd-Co compounds typically exhibit ferrimagnetic ordering, where the spin moment of the cobalt atoms aligns anti-parallel to the gadolinium spin moment. iastate.edu

Studies have demonstrated that as the concentration of gadolinium increases in cobalt ferrite nanoparticles, the saturation magnetization (the maximum possible magnetization of the material) tends to decrease. researchgate.net Conversely, the coercivity (the resistance of a magnetic material to becoming demagnetized) has been observed to increase with gadolinium substitution. researchgate.net The presence of gadolinium can also inhibit certain phase transformations during synthesis; for instance, gadolinium additives in iron oxide precursors can hinder the transformation of magnetite to hematite (B75146) during thermal treatment. nih.govresearchgate.net

Table 1: Effect of Gadolinium(III) Doping on Magnetic Properties of Cobalt Ferrite

| Property | Observation with Increased Gd³⁺ Doping | Reference |

|---|---|---|

| Saturation Magnetization (Mₛ) | Decreases | researchgate.net |

| Coercivity (Hₙ) | Increases | researchgate.net |

| Lattice Parameter | Increases | researchgate.net |

| Crystallite Size | Decreases | researchgate.net |

This table is based on findings from studies on CoGdₓFe₂₋ₓO₄ nanoferrites.